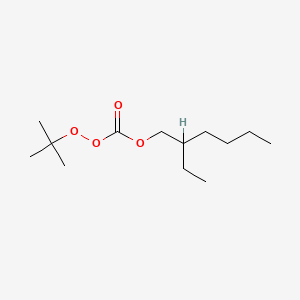

tert-Butylperoxy 2-ethylhexyl carbonate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-ethylhexyl (2-methylpropan-2-yl)oxy carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O4/c1-6-8-9-11(7-2)10-15-12(14)16-17-13(3,4)5/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQMAAFGEXNUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044921 | |

| Record name | OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

34443-12-4 | |

| Record name | tert-Butylperoxy 2-ethylhexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34443-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trigonox 117 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034443124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,O-TERT-BUTYL O-(2-ETHYLHEXYL) PEROXYCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H9JK72OB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the decomposition products of tert-Butylperoxy 2-ethylhexyl carbonate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butylperoxy 2-ethylhexyl carbonate (TBEC) is an organic peroxide widely utilized as a polymerization initiator. A thorough understanding of its decomposition products is critical for safety, process optimization, and quality control in its various applications. This technical guide provides a comprehensive overview of the decomposition of TBEC, detailing its primary and secondary breakdown products, the underlying reaction mechanisms, and standardized methodologies for their identification and quantification.

Introduction

Organic peroxides are characterized by the presence of a labile oxygen-oxygen bond, which readily undergoes homolytic cleavage upon thermal or photochemical initiation. This property makes them excellent sources of free radicals, essential for initiating polymerization reactions. This compound (TBEC) is a member of the peroxyester class of organic peroxides. Its decomposition kinetics and product profile are influenced by factors such as temperature, pressure, and the solvent environment. A detailed analysis of these decomposition products is crucial for assessing potential hazards, understanding reaction pathways, and ensuring the purity of the resulting polymers.

Decomposition Products of this compound

The thermal decomposition of TBEC proceeds through a free radical mechanism, leading to the formation of several stable end products. The primary decomposition products that have been identified are tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol.[1] In addition to these major products, other compounds such as carbon monoxide, acetone, and methane (B114726) may also be formed as byproducts under certain conditions.[2] One source has also indicated the potential formation of tert-pentanol and isooctane.

Quantitative Analysis of Decomposition Products

While the qualitative identification of TBEC decomposition products is well-established, comprehensive quantitative data on their yields under varied experimental conditions is not extensively available in peer-reviewed literature. To facilitate further research and process optimization, the following table summarizes the known decomposition products. The yields of these products are highly dependent on the specific decomposition conditions (e.g., temperature, solvent, presence of radical scavengers) and would require empirical determination.

| Decomposition Product | Chemical Formula | Molar Mass ( g/mol ) | Typical Method of Analysis | Notes |

| Primary Products | ||||

| tert-Butyl alcohol | C₄H₁₀O | 74.12 | Gas Chromatography-Mass Spectrometry (GC-MS) | A primary product from the tert-butoxy (B1229062) radical. |

| Carbon dioxide | CO₂ | 44.01 | Gas Chromatography (GC) with Thermal Conductivity Detector (TCD), Infrared Spectroscopy (IR) | Formed from the decomposition of the 2-ethylhexyloxycarbonyl radical. |

| 2-Ethylhexanol | C₈H₁₈O | 130.23 | Gas Chromatography-Mass Spectrometry (GC-MS) | Arises from the 2-ethylhexyl radical. |

| Secondary/Minor Products | ||||

| Carbon monoxide | CO | 28.01 | Gas Chromatography (GC) with appropriate detector | May form under certain decomposition conditions. |

| Acetone | C₃H₆O | 58.08 | Gas Chromatography-Mass Spectrometry (GC-MS) | A potential byproduct from the rearrangement of the tert-butoxy radical. |

| Methane | CH₄ | 16.04 | Gas Chromatography (GC) with Flame Ionization Detector (FID) | Can be formed from methyl radical intermediates. |

Note: The quantitative yields of these products would need to be determined experimentally. A recommended experimental protocol for this is outlined in Section 4.

Decomposition Pathway

The decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond. This initial step generates a tert-butoxy radical and a 2-ethylhexyloxycarbonyl radical. These highly reactive radical intermediates then undergo a series of subsequent reactions, including fragmentation, hydrogen abstraction, and recombination, to form the final stable decomposition products.

A key feature of the decomposition of carbonate peroxyesters is that the alkoxycarbonyloxy radical (in this case, 2-ethylhexyloxycarbonyl) is relatively stable and less prone to immediate decarboxylation to form an alkyl radical and carbon dioxide.

Below is a diagram illustrating the proposed decomposition pathway of TBEC.

Caption: Proposed decomposition pathway of this compound.

Recommended Experimental Protocols

To obtain quantitative data on the decomposition products of TBEC, a systematic experimental approach is required. The following outlines a general protocol for such an investigation.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of TBEC decomposition products.

Caption: General experimental workflow for TBEC decomposition analysis.

Materials and Instrumentation

-

This compound (TBEC) of known purity.

-

High-purity solvents (e.g., dodecane, which has a high boiling point and is relatively inert).

-

Internal standard (e.g., a stable hydrocarbon not present in the decomposition mixture).

-

Authentic standards of expected decomposition products for calibration.

-

Inert gas (e.g., nitrogen or argon) for purging.

-

Sealed reaction vessels (e.g., pressure-rated vials or a stirred-tank reactor).

-

Temperature-controlled heating system (e.g., oil bath, heating mantle, or oven).

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with both liquid and headspace injection capabilities.

-

Gas Chromatograph with a Thermal Conductivity Detector (TCD) for CO and CO₂ analysis and/or a Flame Ionization Detector (FID) for hydrocarbon analysis.

Detailed Methodology

-

Preparation of Standards: Prepare a series of standard solutions of the expected decomposition products (tert-butyl alcohol, 2-ethylhexanol, acetone, etc.) in the chosen solvent, each containing the internal standard at a fixed concentration. These will be used to generate calibration curves.

-

Sample Preparation: Prepare a solution of TBEC in the chosen solvent to a known concentration. Add the internal standard to this solution.

-

Decomposition Reaction:

-

Purge the reaction vessel with an inert gas to remove oxygen, which can interfere with the radical reactions.

-

Introduce a known volume of the TBEC solution into the sealed reaction vessel.

-

Submerge the vessel in a pre-heated bath or place it in an oven at the desired decomposition temperature.

-

Maintain the temperature for a specified period. It is advisable to conduct a time-course study to understand the decomposition kinetics.

-

After the desired reaction time, rapidly cool the vessel in an ice bath to quench the reaction.

-

-

Analysis:

-

Liquid Phase Analysis: Directly inject an aliquot of the cooled reaction mixture into the GC-MS.

-

Use a suitable GC column (e.g., a polar capillary column like a DB-WAX or a non-polar column like a DB-5ms) for the separation of the components.

-

Develop a temperature program that allows for the separation of the solvent, internal standard, unreacted TBEC, and the decomposition products.

-

Identify the products by comparing their mass spectra and retention times with those of the authentic standards.

-

Quantify the products by relating their peak areas to the peak area of the internal standard and using the calibration curves.

-

-

Gas Phase (Headspace) Analysis:

-

For volatile products like methane, CO, and CO₂, analyze the headspace of the reaction vessel.

-

Use a gas-tight syringe to withdraw a sample of the headspace gas and inject it into a GC equipped with a TCD or FID.

-

Use appropriate gas standards for calibration and quantification.

-

-

Safety Considerations

This compound is a reactive and thermally unstable compound. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. The decomposition of peroxides can generate pressure; therefore, it is crucial to use pressure-rated reaction vessels and to work on a small scale, especially during initial investigations. Avoid friction, shock, and contamination with incompatible materials such as acids, bases, and reducing agents.

Conclusion

The decomposition of this compound yields a range of products, with tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol being the most significant. A comprehensive understanding of the decomposition pathway and the quantitative distribution of these products is essential for the safe and effective use of TBEC. The experimental protocols outlined in this guide provide a framework for researchers to obtain the necessary data to optimize their processes and ensure product quality and safety. Further research to quantify the yields of decomposition products under various industrial process conditions is highly recommended.

References

An In-depth Technical Guide to tert-Butylperoxy 2-ethylhexyl carbonate (CAS: 34443-12-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of tert-Butylperoxy 2-ethylhexyl carbonate. The information is intended to support research, development, and safety management in laboratory and industrial settings.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 34443-12-4, is an organic peroxide widely utilized as a radical initiator in polymerization processes.[1][2] It is also known by several synonyms, including TBPEHC, Trigonox 117, and Luperox TBEC.[3][4] This colorless, mobile liquid is a thermally stable mono-perester of carbonic acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34443-12-4 | [1][2] |

| Molecular Formula | C13H26O4 | [5] |

| Molecular Weight | 246.34 g/mol | [5][6] |

| Appearance | Colorless, mobile liquid | [1] |

| Density | 0.927 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.428 | [7][8] |

| Theoretical Active Oxygen | 6.49% | [2] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [9] |

Safety and Handling

This compound is classified as an organic peroxide type D and presents several hazards. It is crucial to handle this substance with appropriate safety precautions.

Table 2: Hazard Identification and Safety Information

| Hazard | Description | Pictograms | Reference(s) |

| Physical Hazards | H242: Heating may cause a fire. | 🔥 | [10][11] |

| Health Hazards | H312: Harmful in contact with skin. H315: Causes skin irritation. | ❗ | [11] |

| Environmental Hazards | H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | 🌳 | [10] |

Handling and Storage:

-

Handling: Work in a well-ventilated area and wear suitable protective equipment, including gloves, eye protection, and face protection.[10] Avoid contact with skin and eyes. Keep away from heat, sparks, open flames, and hot surfaces.[10] Take precautionary measures against static discharges.[10]

-

Storage: Store in a cool, well-ventilated place, away from incompatible materials such as acids, bases, heavy metals, and reducing agents.[11][12] Keep containers tightly closed and protect from sunlight.[10][11] The recommended storage temperature is below 20°C.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a peroxidation reaction followed by a condensation reaction. Both batch and continuous flow processes have been described in the literature.

Experimental Protocol: Batch Synthesis

This protocol is based on the general principles outlined in patent literature.[1]

Materials:

-

tert-Butyl hydroperoxide (TBHP)

-

Sodium hydroxide (B78521) (NaOH) solution

-

2-Ethylhexyl chloroformate

-

Deionized water

-

Organic solvent (e.g., diethyl ether)

-

Reaction vessel with stirring and temperature control

-

Separatory funnel

Procedure:

-

Preparation of Sodium Peroxy-tert-butoxide:

-

In a reaction vessel cooled to 10-15°C, slowly add tert-butyl hydroperoxide to a stirred solution of sodium hydroxide.

-

Maintain the temperature below 20°C during the addition.

-

Continue stirring for 1-2 hours at this temperature to ensure complete formation of the sodium salt.

-

-

Condensation Reaction:

-

Slowly add 2-ethylhexyl chloroformate to the reaction mixture while maintaining the temperature between 10-20°C.

-

After the addition is complete, continue stirring for 2-4 hours at the same temperature.

-

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with deionized water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the final product.

-

Continuous Flow Synthesis

A more recent and efficient method involves a continuous flow process.[2][3] This approach offers improved safety and control over the reaction parameters. In this process, tert-butyl hydroperoxide, an alkali solution, and 2-ethylhexyl chloroformate are continuously fed into a microreactor where the alkalization and esterification reactions occur sequentially.[2] The total reaction time is significantly reduced, often to less than 180 seconds.[2]

Analytical Methods

The purity and concentration of this compound can be determined using various chromatographic techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the analysis of this compound by reverse-phase HPLC.[13]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid (e.g., 0.1%). A typical gradient could be from 60% to 90% acetonitrile over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dilute the sample containing this compound in acetonitrile to a concentration within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Applications in Polymerization

The primary application of this compound is as a radical initiator for the polymerization of various monomers, including styrene (B11656), acrylates, and methacrylates.[2][3] It is also used as a curing agent for unsaturated polyester (B1180765) resins and for the crosslinking of polymers.[2][14]

Mechanism of Initiation

The initiation process involves the thermal decomposition of the peroxide, which generates free radicals that initiate the polymerization chain reaction.

Experimental Protocol: Suspension Polymerization of Styrene

This protocol is a general procedure for the suspension polymerization of styrene, adapted to use this compound as the initiator.

Materials:

-

Styrene monomer

-

This compound

-

Poly(vinyl alcohol) (suspending agent)

-

Deionized water

-

Reaction kettle with a condenser, stirrer, and thermometer

Procedure:

-

Preparation of Aqueous Phase: In the reaction kettle, dissolve poly(vinyl alcohol) in deionized water with stirring and heating to approximately 80°C.

-

Preparation of Organic Phase: In a separate beaker, dissolve this compound in styrene monomer.

-

Polymerization:

-

Heat the aqueous phase to the reaction temperature (typically 90-100°C) while stirring vigorously.

-

Slowly add the organic phase to the reaction kettle to form a fine suspension of monomer droplets.

-

Maintain the temperature and stirring for several hours to allow for polymerization to proceed.

-

-

Work-up:

-

Cool the reaction mixture while continuing to stir.

-

Filter the resulting polymer beads.

-

Wash the beads with deionized water and then with an alcohol (e.g., methanol) to remove unreacted monomer and initiator.

-

Dry the polymer beads in an oven at a moderate temperature (e.g., 60°C).

-

Thermal Decomposition Properties

The thermal stability of this compound is a critical parameter for its safe handling and effective use as a polymerization initiator.

Table 3: Thermal Decomposition Data

| Parameter | Value | Reference(s) |

| Self-Accelerating Decomposition Temperature (SADT) | 60 °C | [2] |

| Activation Energy | 151.72 kJ/mol | |

| 10 hr. Half-Life Temperature | 98 °C | |

| 1 hr. Half-Life Temperature | 117 °C | |

| 0.1 hr. Half-Life Temperature | 137 °C |

The main decomposition products are carbon dioxide, tert-butanol, and 2-ethylhexanol.[9]

This guide provides essential technical information for professionals working with this compound. Adherence to the outlined safety and handling procedures is paramount to ensure a safe working environment. The provided experimental protocols offer a foundation for the synthesis, analysis, and application of this versatile organic peroxide.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. lcms.cz [lcms.cz]

- 4. gcms.cz [gcms.cz]

- 5. glsciences.eu [glsciences.eu]

- 6. web.vscht.cz [web.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 9. epa.gov [epa.gov]

- 10. usp.org [usp.org]

- 11. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]

- 12. researchgate.net [researchgate.net]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis and Mechanism of tert-Butylperoxy 2-ethylhexyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and decomposition mechanism of tert-Butylperoxy 2-ethylhexyl carbonate (TBEC), an organic peroxide widely utilized as a polymerization initiator. The document details two primary synthetic pathways: a traditional two-step batch process and a more modern continuous flow method. Key experimental protocols, quantitative data on yields and reaction conditions, and a thorough analysis of the compound's thermal decomposition are presented. The guide includes spectroscopic data for characterization and detailed kinetic parameters of the decomposition process. Visual diagrams generated using DOT language are provided to illustrate the reaction mechanisms and experimental workflows, offering a clear and concise reference for researchers in the field.

Introduction

This compound (TBEC) is an organic peroxide of significant industrial importance, primarily serving as a free-radical initiator in polymerization processes. Its molecular structure, featuring a labile peroxide bond, allows for controlled generation of radicals upon thermal decomposition, making it suitable for a variety of applications, including the production of polymers and resins. This guide aims to provide a detailed technical resource on the synthesis and mechanistic understanding of TBEC for professionals in research and development.

Synthesis of this compound

The synthesis of TBEC is typically achieved through two main routes: a two-step batch process and a continuous flow process. Both methods involve the reaction of a tert-butyl hydroperoxide precursor with 2-ethylhexyl chloroformate.

Two-Step Batch Synthesis

The batch synthesis of TBEC is a well-established method that involves two primary stages: the formation of tert-butyl hydroperoxide (TBHP) and its subsequent condensation with 2-ethylhexyl chloroformate.

The initial step involves the acid-catalyzed reaction of tert-butanol (B103910) with hydrogen peroxide.

Reaction: (CH₃)₃COH + H₂O₂ --[H₂SO₄]--> (CH₃)₃COOH + H₂O

A detailed experimental protocol for this step is outlined below.

The second step is the condensation reaction between the sodium salt of tert-butyl hydroperoxide and 2-ethylhexyl chloroformate.

Reaction: (CH₃)₃COONa + C₈H₁₇OC(O)Cl --> (CH₃)₃COOC(O)OC₈H₁₇ + NaCl

This reaction is typically carried out in a biphasic system.

Continuous Flow Synthesis

A more recent and efficient method for the synthesis of TBEC utilizes a continuous flow reactor. This approach offers several advantages over the batch process, including improved heat transfer, enhanced safety, and higher yields. The process involves the continuous feeding of tert-butyl hydroperoxide, an alkali solution (like sodium hydroxide (B78521) or potassium hydroxide), and 2-ethylhexyl chloroformate into a microreactor. The reaction is typically complete within a very short residence time.

Experimental Protocols

Laboratory Scale Batch Synthesis of this compound

Step 1: Preparation of tert-Butyl Hydroperoxide (TBHP)

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of tert-butanol and a sulfuric acid catalyst is prepared.

-

Hydrogen peroxide is added dropwise to the stirred mixture while maintaining a constant temperature, typically between 10-50°C.[1]

-

The reaction is allowed to proceed for 0.5-4 hours.[1]

-

After the reaction, the mixture is allowed to settle, and the organic phase containing tert-butyl hydroperoxide and the byproduct di-tert-butyl peroxide is separated.

Step 2: Synthesis and Purification of this compound

-

The crude tert-butyl hydroperoxide from the previous step is treated with an aqueous solution of sodium hydroxide to form the sodium salt of tert-butyl hydroperoxide. This process also helps in the removal of the di-tert-butyl peroxide byproduct.

-

2-Ethylhexyl chloroformate is then added to the aqueous solution of the tert-butyl hydroperoxide salt.

-

The reaction is stirred vigorously at a controlled temperature, typically between 10-50°C, for 1-6 hours.[1]

-

Upon completion, the organic layer containing the crude this compound is separated.

-

The crude product is then washed sequentially with a sodium sulfite (B76179) solution (to reduce unreacted peroxides), a sodium hydroxide solution (to remove acidic impurities), and finally with water until neutral pH is achieved.

-

The final product is dried over anhydrous magnesium sulfate (B86663) and can be further purified by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters for Batch Synthesis

| Parameter | Value | Reference |

| Step 1: TBHP Synthesis | ||

| Molar Ratio (t-BuOH:H₂O₂:H₂SO₄) | 1 : 2-3 : 3-5 | [1] |

| Reaction Temperature | 30-50 °C | [1] |

| Reaction Time | 1-3 hours | [1] |

| Step 2: TBEC Synthesis | ||

| Molar Ratio (TBHP salt:Chloroformate:Alkali) | 2-5 : 1 : 2-4 | [1] |

| Reaction Temperature | 10-50 °C | [1] |

| Reaction Time | 1.0-4.0 hours | [1] |

| Overall Yield | > 90% | [2] |

Table 2: Reaction Parameters for Continuous Flow Synthesis

| Parameter | Value | Reference |

| Molar Ratio (Base:TBHP) | 1.0-1.5 : 1 | [3] |

| Molar Ratio (Chloroformate:TBHP) | 0.7-1.1 : 1 | [3] |

| Total Reaction Time | ≤ 180 s | [4] |

| Yield | ≥ 97% | [4] |

Table 3: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₁₃H₂₆O₄ | [5] |

| Molecular Weight | 246.35 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Density | 0.927 g/mL at 25 °C | [5] |

| Melting Point | -50 °C | [5] |

| Boiling Point | ~309.35 °C (estimated) | [5] |

| Refractive Index (n20/D) | 1.428 | |

| Spectroscopic Data | ||

| ¹³C NMR | Available | [6] |

| FTIR | Available | [6] |

Mechanism of Thermal Decomposition

The utility of this compound as a polymerization initiator stems from its thermal instability. Upon heating, the molecule undergoes homolytic cleavage of the peroxide (O-O) bond, which is the rate-determining step in its decomposition.[7]

Initiation Step: Homolytic Cleavage

The decomposition is initiated by the breaking of the weak peroxide bond, leading to the formation of a tert-butoxy (B1229062) radical and a 2-ethylhexyloxycarbonyl radical.

(CH₃)₃COOC(O)OC₈H₁₇ → (CH₃)₃CO• + •OC(O)OC₈H₁₇

Subsequent Radical Reactions

The initially formed radicals can undergo further reactions:

-

Decarboxylation: The 2-ethylhexyloxycarbonyl radical is unstable and can lose a molecule of carbon dioxide to form a 2-ethylhexyl radical. •OC(O)OC₈H₁₇ → •OC₈H₁₇ + CO₂

-

β-Scission: The tert-butoxy radical can undergo β-scission to form acetone (B3395972) and a methyl radical. (CH₃)₃CO• → (CH₃)₂C=O + •CH₃

-

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from solvent molecules or other organic species present in the reaction mixture.

The primary decomposition products identified by techniques such as GC-MS are tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol.[2]

Kinetic Data for Thermal Decomposition

The thermal stability and decomposition kinetics of TBEC have been studied using techniques like Differential Scanning Calorimetry (DSC). The self-accelerating decomposition temperature (SADT), which is a measure of the lowest temperature at which the substance will undergo self-accelerating decomposition, has been reported to be between 34.0 °C and 60 °C, depending on the study.[2][8] The activation energy for the thermal decomposition under adiabatic conditions is approximately 156.16 kJ mol⁻¹.[9]

Table 4: Kinetic Parameters for Thermal Decomposition of TBEC

| Parameter | Value | Reference |

| Self-Accelerating Decomposition Temperature (SADT) | 34.0 °C | [8] |

| Self-Accelerating Decomposition Temperature (SADT) | 60 °C | [2] |

| Activation Energy (Ea) - Adiabatic | 156.16 kJ mol⁻¹ | [9] |

| Activation Energy (Ea) - Isothermal | 143.28 - 157.18 kJ mol⁻¹ | [8] |

| Activation Energy (Ea) - Non-isothermal | 91.47 - 177.35 kJ mol⁻¹ | [8] |

Visualizations

Synthesis Workflow and Logic

Caption: Batch synthesis workflow for this compound.

Decomposition Mechanism Signaling Pathway

Caption: Thermal decomposition pathway of this compound.

Conclusion

This technical guide has provided a detailed examination of the synthesis and decomposition of this compound. The information presented, including experimental protocols, quantitative data, and mechanistic pathways, serves as a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development. The use of both batch and continuous flow synthesis methods offers flexibility in production scale and efficiency. A thorough understanding of the thermal decomposition mechanism and its kinetics is crucial for the safe handling and effective application of this versatile polymerization initiator.

References

- 1. CN102617432A - Preparation method of tert-butylperoxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]

- 4. Amplification-effect-free continuous flow synthesis process of tert-butyl peroxy-2-ethylhexyl carbonate - Eureka | Patsnap [eureka.patsnap.com]

- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 6. O,O-tert-Butyl O-(2-ethylhexyl) peroxycarbonate | C13H26O4 | CID 61931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Decomposition Kinetics of tert-Butylperoxy 2-ethylhexyl Carbonate

Introduction

Tert-Butylperoxy 2-ethylhexyl carbonate (TBEC), also known as Trigonox® 117, is an organic peroxide widely utilized as a polymerization initiator for various monomers like styrene (B11656) and in the crosslinking of elastomers.[1] Its chemical formula is C13H26O4.[2] The utility of TBEC stems from the thermal instability of its peroxide bond (O-O), which cleaves upon heating to generate free radicals that initiate polymerization.[1][3] However, this inherent thermal sensitivity also poses significant safety risks, including the potential for self-accelerating decomposition, which can lead to runaway reactions, fire, or explosions.[1][2]

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of TBEC, targeting researchers, scientists, and professionals in drug development and chemical safety. It consolidates key quantitative data, details common experimental protocols, and visualizes the decomposition pathway and analytical workflow to support a thorough understanding of its thermal hazard profile.

Quantitative Data on Thermal Decomposition

The thermal stability and decomposition kinetics of TBEC have been investigated using various calorimetric techniques. The following tables summarize the key kinetic and safety parameters derived from these studies.

Table 1: Kinetic Parameters for TBEC Thermal Decomposition

| Parameter | Value | Method/Conditions | Reference |

| Activation Energy (Ea) | 156.16 kJ mol⁻¹ | Adiabatic Calorimetry (Phi-tec II) | [2] |

| 91.47 to 177.35 kJ mol⁻¹ | Non-isothermal DSC (Friedman method) | [2][4] | |

| 157.18 to 143.28 kJ mol⁻¹ | Isothermal DSC | [2][4] |

Table 2: Thermal Safety and Hazard Parameters for TBEC

| Parameter | Value | Method/Conditions | Reference |

| Self-Accelerating Decomposition Temperature (SADT) | 34.0 °C | Calculated from VSP2 data | [2][4] |

| 51.83 °C | Calculated from Phi-tec II data | [2] | |

| 60.0 °C | Not specified | [3] | |

| Time to Maximum Rate under Adiabatic Conditions (TMRad) | 24 hours (TD24) | Estimated via DSC study and adiabatic calorimetry | [5] |

| 10-hour Half-life Temperature | 98 °C - 100 °C | 0.1 m in benzene | [3][6] |

| Heat of Decomposition (ΔHd) | ~685 J/g | DSC | [5] |

| Exothermic Onset Temperature (T0) | ~100 °C - 124 °C | DSC | [7] |

Experimental Protocols

The characterization of TBEC's thermal decomposition relies on a suite of calorimetric and analytical techniques. A generalized workflow for these experiments is depicted below, followed by detailed descriptions of the key methodologies.

Caption: Experimental workflow for thermal hazard analysis of TBEC.

1. Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[8][9]

-

Objective: To determine the exothermic onset temperature (T0), peak decomposition temperature (Tp), and the total heat of decomposition (ΔHd).[7][8] It is also used to calculate kinetic parameters like activation energy (Ea).[4]

-

Methodology:

-

A small, precisely weighed sample of TBEC (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell and heated at a constant, linear rate (e.g., 2, 4, 6, 8 °C/min) under an inert atmosphere (e.g., nitrogen).[10]

-

The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

For isothermal experiments, the sample is rapidly heated to a specific temperature and held constant, while the heat flow is monitored over time.[4][11]

-

-

Data Analysis: The resulting exothermic peak on the DSC curve is integrated to calculate the heat of decomposition. Kinetic parameters are often calculated using model-free methods like the Flynn-Wall-Ozawa or Friedman analysis, which relate the change in activation energy to the degree of conversion.[4][7]

2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To identify the temperature ranges over which decomposition occurs and to quantify the mass loss associated with each stage.[7]

-

Methodology:

-

A sample of TBEC is placed in a high-precision TGA balance pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The instrument continuously records the sample's weight.

-

-

Data Analysis: The TGA curve plots percentage weight loss against temperature. The derivative of this curve (DTG) helps to identify the temperatures of maximum decomposition rates. Studies on TBEC have observed two distinct mass loss stages.[7]

3. Adiabatic Calorimetry

Adiabatic calorimeters, such as the Vent Sizing Package 2 (VSP2) or Phi-tec II, are used to simulate a worst-case thermal runaway scenario where no heat is lost to the surroundings.[2][4]

-

Objective: To determine critical safety parameters like the Time to Maximum Rate under adiabatic conditions (TMRad) and the Self-Accelerating Decomposition Temperature (SADT).[2][8]

-

Methodology:

-

A larger sample of TBEC is placed in a test cell within a containment vessel.

-

The system is heated to a temperature where self-heating is detected.

-

The instrument's heaters then track the sample temperature precisely, creating an adiabatic environment.

-

Temperature and pressure are recorded as the decomposition reaction accelerates.

-

-

Data Analysis: The time taken for the reaction to reach its maximum rate from the onset of adiabatic conditions is the TMRad. The SADT, a critical parameter for storage and transport, is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. It is calculated from the adiabatic data.[2]

4. Analysis of Decomposition Products

Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify the chemical composition of the decomposition products.[5][7]

-

Objective: To elucidate the decomposition mechanism by identifying the stable and radical species formed during the reaction.

-

Methodology: The gaseous effluent from a TGA or a dedicated pyrolysis reactor is passed directly into the FTIR or GC-MS for analysis.

-

Results: For TBEC, the primary gaseous decomposition products identified are tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol.[7] Other potential products include acetone (B3395972) and methyl radicals.[2]

Thermal Decomposition Pathway

The thermal decomposition of TBEC is initiated by the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, a process that requires an energy input of approximately 84-184 kJ/mol.[3] This initial step generates a tert-butoxy (B1229062) radical and a 2-ethylhexyl carbonate radical. These highly reactive radicals then undergo further reactions to form more stable products.

Caption: Proposed thermal decomposition pathway for TBEC.

-

Initiation: The peroxide bond in the TBEC molecule breaks, yielding a tert-butoxy radical and a 2-ethylhexyl carbonate radical.[5]

-

Propagation/Termination:

-

The 2-ethylhexyl carbonate radical can undergo decarboxylation to release stable carbon dioxide (CO2) and a 2-ethylhexyloxy radical, which can then abstract a hydrogen atom to form 2-ethylhexanol.

-

The tert-butoxy radical has two primary decomposition paths: it can abstract a hydrogen atom from another molecule to form tert-butyl alcohol, or it can undergo β-scission to produce acetone and a methyl radical.[2]

-

Safety, Handling, and Storage

The kinetic data underscore the thermal sensitivity of TBEC. It is classified as a hazardous substance with a high explosion risk.[7]

-

Storage: TBEC should be stored in a cool, dry, well-ventilated area, away from heat sources, sparks, and combustible materials.[12][13] The recommended maximum storage temperature is 20°C.[6][14] Refrigeration (below 4°C) is advised.[12]

-

Handling: Use with adequate ventilation and wear appropriate personal protective equipment (gloves, eye protection).[12][13] Avoid mechanical shock, friction, and contact with incompatible materials such as acids, bases, reducing agents, and metals.[12][14]

-

Transport: The calculated SADT values (ranging from 34.0°C to 60.0°C) are critical for defining safe transport conditions.[2][3][4] The ambient temperature during storage and transport must be kept well below the SADT to prevent thermal runaway.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. united-initiators.com [united-initiators.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. polymerization-chem.com.ar [polymerization-chem.com.ar]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Half-life and Activation Energy of tert-Butylperoxy 2-ethylhexyl carbonate

Introduction

tert-Butylperoxy 2-ethylhexyl carbonate (TBEC), with CAS number 34443-12-4, is a thermally stable organic peroxide used as a radical initiator in the polymerization of monomers like styrene (B11656) and the curing of unsaturated polyester (B1180765) resins.[1] Its thermal decomposition characteristics, specifically its half-life and activation energy, are critical parameters for ensuring safe handling, optimizing polymerization processes, and achieving desired polymer properties. This guide provides a comprehensive overview of these parameters, the experimental protocols for their determination, and the fundamental reaction pathways.

Quantitative Data Summary

The rate of thermal decomposition of an organic peroxide is temperature-dependent and is commonly expressed by its half-life (t½), the time required for the peroxide concentration to decrease to half its initial value. The activation energy (Ea) represents the minimum energy required to initiate the decomposition.

Half-life Data

The half-life of this compound has been determined in various solvents, which can influence the decomposition rate. The following table summarizes the available data.

| Half-life (t½) | Temperature (°C) | Solvent |

| 10 hours | 98 - 100 | Benzene (0.1 M), Chlorobenzene |

| 1 hour | 117 - 122 | Benzene (0.1 M), Chlorobenzene |

| 0.1 hour (6 min) | 137 | Chlorobenzene |

| 1 minute | 175 | Benzene (0.1 M) |

Data sourced from references[1][2][3].

Activation Energy Data

The activation energy for the thermal decomposition of TBEC has been determined under various experimental conditions. Different analytical methods can yield slightly different values.

| Activation Energy (Ea) (kJ mol⁻¹) | Experimental Condition | Method |

| 156.16 | Adiabatic | Calorimetric techniques (Easy Max, Phi-tec II) |

| 91.47 - 177.35 | Non-isothermal | Friedman isoconversional method (DSC) |

| 143.28 - 157.18 | Isothermal | Isothermal method (DSC) |

Data sourced from references[4][5].

Decomposition Mechanism and Experimental Workflow

The thermal decomposition of TBEC initiates by the homolytic cleavage of the oxygen-oxygen bond, which is the weakest bond in the molecule. This process generates two radicals, which then initiate polymerization or crosslinking reactions.[6]

Thermal Decomposition Pathway

The following diagram illustrates the initial step of the thermal decomposition of this compound.

Caption: Initial radical formation from TBEC thermal decomposition.

Experimental Workflow for Kinetic Analysis

Determining the half-life and activation energy involves a systematic experimental approach, typically using calorimetric techniques like Differential Scanning Calorimetry (DSC).

Caption: Workflow for determining kinetic parameters of TBEC.

Experimental Protocols

The determination of kinetic parameters for peroxide decomposition is crucial for safety and process control. The following outlines a generalized protocol based on methods cited in the literature.[4][6]

Objective

To determine the first-order rate constant (k), half-life (t½), and activation energy (Ea) for the thermal decomposition of this compound.

Materials and Equipment

-

This compound (TBEC)

-

Inert solvent (e.g., monochlorobenzene, benzene)

-

Differential Scanning Calorimeter (DSC) or similar thermal analysis instrument

-

Hermetically sealed sample pans

-

Analytical balance

-

Data acquisition and analysis software

Methodology: Isothermal DSC Analysis

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of a dilute solution of TBEC in an inert solvent (e.g., 0.1 M in monochlorobenzene) into a hermetically sealed DSC sample pan. Prepare an identical pan with only the solvent to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument to rapidly heat the sample to a predetermined isothermal temperature.

-

Data Collection: Hold the sample at the set isothermal temperature and record the heat flow as a function of time. The exothermic peak corresponds to the decomposition of the peroxide.

-

Repeatability: Repeat the experiment at several different isothermal temperatures (e.g., 100°C, 110°C, 120°C) to obtain a range of decomposition rates.

-

Data Analysis:

-

Rate Constant (k): For a first-order reaction, the rate constant can be determined from the heat flow data. The area under the exotherm is proportional to the initial concentration, and the heat flow at any time is proportional to the reaction rate.

-

Half-life (t½): Once the first-order rate constant (k) is determined for each temperature, the half-life is calculated using the equation: t½ = ln(2) / k .

-

Activation Energy (Ea): The activation energy is determined using the Arrhenius equation: k = A * exp(-Ea / RT) , where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature in Kelvin. By plotting ln(k) versus 1/T, a straight line is obtained. The slope of this line is equal to -Ea/R, from which Ea can be calculated.[7][8][9]

-

Methodology: Non-isothermal DSC Analysis (Isoconversional Method)

-

Sample Preparation: Prepare samples as described in the isothermal method.

-

Instrument Setup: Program the DSC to heat the sample at a constant heating rate (e.g., 2, 5, 10, 15 °C/min) through its decomposition temperature range.

-

Data Collection: Record the heat flow as a function of temperature for each heating rate.

-

Data Analysis: Use an isoconversional method (e.g., Friedman or Ozawa-Flynn-Wall) to analyze the data. These methods calculate the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model. This approach is particularly useful for complex decomposition processes.[4]

Safety and Handling

Organic peroxides are thermally sensitive and can decompose rapidly if not stored and handled correctly.[10]

-

Storage: TBEC should be stored at refrigerated temperatures (typically below 4°C) to minimize loss of quality and prevent self-accelerating decomposition.[10]

-

Handling: Avoid contact with reducing agents, acids, bases, and heavy metal compounds, as these can catalyze hazardous decomposition.[10][11] Use appropriate personal protective equipment and work in a well-ventilated area.

-

Self-Accelerating Decomposition Temperature (SADT): The SADT is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. For TBEC, the SADT has been reported as 34.0°C and 60°C in different studies, highlighting the importance of controlled storage.[2][3][4]

References

- 1. united-initiators.com [united-initiators.com]

- 2. yunno.net [yunno.net]

- 3. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem21labs.com [chem21labs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. nouryon.com [nouryon.com]

An In-depth Technical Guide to the Solubility of tert-Butylperoxy 2-ethylhexyl carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-Butylperoxy 2-ethylhexyl carbonate (TBEC), a widely used organic peroxide initiator in polymerization processes. This document outlines its qualitative solubility in various organic solvents, provides detailed experimental protocols for quantitative solubility determination, and illustrates its primary reaction pathway.

Introduction to this compound (TBEC)

This compound, with the CAS number 34443-12-4, is a colorless, mobile liquid.[1] It is a thermally stable mono-perester of carbonic acid, primarily utilized as a radical source for initiating the polymerization of monomers, curing unsaturated polyesters, and crosslinking polymers.[1] Its effectiveness in these applications is significantly influenced by its solubility in the reaction medium.

Solubility Profile of this compound

For comparative purposes, structurally similar organic peroxides such as di-tert-butyl peroxide and benzoyl peroxide also exhibit broad solubility in organic solvents. Di-tert-butyl peroxide is miscible with benzene, petroleum ether, and other organic solvents, while being immiscible in water.[2] Benzoyl peroxide is soluble in acetone, ethanol, and many other organic solvents, with poor solubility in water.[3]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Solubility |

| Ketones | Acetone | Soluble |

| Esters | Ethyl acetate | Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Alcohols | Methanol (B129727), Ethanol | Soluble |

| Ethers | Diethyl ether | Soluble |

| Aliphatic Hydrocarbons | Hexane | Soluble |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble |

| Amides | N,N-Dimethylformamide | Very Soluble |

| Acids | Glacial Acetic Acid | Sparingly Soluble |

| Water | Insoluble |

This table is a summary of qualitative data from multiple sources. "Soluble" indicates that the compound is expected to dissolve to a significant extent, suitable for most industrial applications.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocols describe the gravimetric method for solubility determination and analytical methods for concentration measurement of saturated solutions.

Gravimetric Solubility Determination

This method involves preparing a saturated solution of TBEC in a chosen solvent at a specific temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker bath or incubator

-

Calibrated thermometer

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials with airtight caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Filtration: Immediately pass the solution through a syringe filter into a pre-weighed, labeled vial. This step is critical to remove any suspended solid particles.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent decomposition of the TBEC. Alternatively, the solvent can be evaporated under a gentle stream of inert gas at a controlled temperature.

-

Final Weighing: Once the solvent has completely evaporated, cool the vial in a desiccator to room temperature and weigh it again.

-

Calculation: The solubility is calculated as the mass of the dissolved TBEC per volume or mass of the solvent.

Analytical Methods for Concentration Determination

For more accurate measurements, especially at low solubilities, analytical techniques can be used to determine the concentration of TBEC in the saturated solution.

Principle: A filtered aliquot of the saturated solution is injected into an HPLC system. The concentration of TBEC is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Instrumentation and Conditions (Typical):

-

HPLC System: With a UV detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of water and an organic solvent such as methanol or isopropanol.

-

Detection Wavelength: Typically in the low UV range (e.g., 210 nm), as TBEC lacks a strong chromophore.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C).

Procedure:

-

Calibration Standards: Prepare a series of standard solutions of TBEC in the chosen solvent at known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Prepare a saturated solution as described in the gravimetric method. Dilute a filtered aliquot of the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Principle: This classic method determines the active oxygen content of the peroxide. In an acidic solution, the peroxide oxidizes iodide ions (from potassium iodide) to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) using a starch indicator.

Reagents:

-

Saturated solution of TBEC in the organic solvent.

-

Acetic acid.

-

Saturated potassium iodide (KI) solution.

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N).

-

Starch indicator solution.

Procedure:

-

Sample Preparation: Accurately pipette a known volume of the filtered saturated TBEC solution into an Erlenmeyer flask.

-

Reaction: Add a mixture of acetic acid and saturated KI solution to the flask. Swirl the flask and allow it to stand in the dark for about 15-20 minutes to ensure the complete reaction between the peroxide and iodide.

-

Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow color.

-

Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate dropwise until the blue color disappears. This is the endpoint.

-

Calculation: The concentration of TBEC in the saturated solution can be calculated based on the volume of sodium thiosulfate solution used and the stoichiometry of the reaction.

Reaction Pathway: Free-Radical Polymerization Initiation

The primary function of this compound is to act as a thermal initiator for free-radical polymerization. Upon heating, the relatively weak oxygen-oxygen bond in the peroxide molecule undergoes homolytic cleavage to generate two free radicals. These radicals then initiate the polymerization of monomers.

References

Spectroscopic Profile of tert-Butylperoxy 2-ethylhexyl carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butylperoxy 2-ethylhexyl carbonate (CAS No. 34443-12-4). Due to the limited availability of direct experimental spectra in publicly accessible databases, this document combines available data with predicted spectroscopic information based on the compound's structure and known spectroscopic principles. This guide is intended to support research, development, and quality control activities where the characterization of this organic peroxide is essential.

Chemical Structure and Properties

This compound is an organic peroxide commonly used as an initiator in polymerization processes.[1][2] Its molecular structure consists of a tert-butylperoxy group connected to a 2-ethylhexyl carbonate moiety.

Molecular Formula: C₁₃H₂₆O₄ Molecular Weight: 246.34 g/mol [3]

Structure:

Caption: Molecular structure of this compound.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 - 4.3 | d | 2H | O-CH₂ -CH |

| ~1.6 - 1.7 | m | 1H | O-CH₂-CH |

| ~1.2 - 1.5 | m | 8H | -(CH₂ )₄-CH₃ |

| 1.34 | s | 9H | -O-O-C(CH₃ )₃ |

| ~0.8 - 1.0 | t | 6H | -CH₂-CH₃ and -CH-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~155 | C =O (carbonate) |

| ~83 | -O-O-C (CH₃)₃ |

| ~70 | O-CH₂ -CH |

| ~38 | O-CH₂-CH |

| ~30 | -(CH₂ )₄-CH₃ |

| ~29 | -(CH₂ )₄-CH₃ |

| ~26 | -O-O-C(CH₃ )₃ |

| ~23 | -(CH₂ )₄-CH₃ |

| ~14 | -CH₃ |

| ~11 | -CH₃ |

Infrared (IR) Spectroscopy

An FTIR spectrum for this compound is noted as available in the SpectraBase database.[3] The expected characteristic absorption bands are summarized in Table 3.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkyl) |

| ~1760 | Strong | C=O stretching (peroxycarbonate) |

| 1465-1450 | Medium | C-H bending (CH₂) |

| 1390-1365 | Medium | C-H bending (CH₃) |

| 1250-1150 | Strong | C-O stretching (carbonate) |

| 880-840 | Medium | O-O stretching (peroxide) |

Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not publicly available. The predicted fragmentation pattern under electron ionization (EI) is described below. The molecular ion (m/z 246) may be weak or absent due to the labile peroxide bond.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 246 | [M]⁺ (Molecular Ion) |

| 189 | [M - O-C(CH₃)₃]⁺ |

| 113 | [CH₃(CH₂)₃CH(C₂H₅)CH₂]⁺ |

| 89 | [O-O-C(CH₃)₃]⁺ |

| 73 | [O-C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Spectrometer: 300 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Sweep Width: 0-15 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 s

Data Acquisition (¹³C NMR):

-

Spectrometer: 75 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Sweep Width: 0-200 ppm

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 s

Caption: A generalized workflow for NMR analysis.

IR Spectroscopy

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed directly.

Data Acquisition (FTIR-ATR):

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small drop of the neat liquid sample onto the ATR crystal.

-

Acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Caption: Workflow for FTIR analysis using an ATR accessory.

Mass Spectrometry

Sample Introduction: Direct infusion or injection via a gas chromatograph (GC-MS) can be used. For GC-MS, a dilute solution in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is prepared.

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-300

-

Source Temperature: Kept as low as possible to minimize thermal decomposition of the peroxide.

References

An In-depth Technical Guide to the Chemical Stability and Storage of tert-Butylperoxy 2-ethylhexyl carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for tert-Butylperoxy 2-ethylhexyl carbonate (TBEC). Understanding these parameters is critical for ensuring the safe handling, storage, and application of this versatile organic peroxide, which is widely used as a polymerization initiator.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Trigonox® 117, Luperox TBEC, TBEC |

| CAS Number | 34443-12-4 |

| Molecular Formula | C13H26O4 |

| Molecular Weight | 246.34 g/mol [1][2] |

| Structure | CH3(CH2)3CH(C2H5)CH2OCOOOC(CH3)3 |

Chemical Stability and Decomposition

This compound is a thermally sensitive organic peroxide. Its stability is significantly influenced by temperature and the presence of contaminants. A dangerous self-accelerating decomposition reaction, which can lead to fire or explosion, can be triggered by contact with incompatible substances or by thermal decomposition at or above the Self-Accelerating Decomposition Temperature (SADT)[3].

The SADT is the lowest temperature at which self-accelerating decomposition may occur with a substance in the packaging as used in transport. Different studies and data sheets report varying SADT values, which may be dependent on the specific formulation and test conditions.

| SADT Value | Source/Comment |

| 34.0 °C | Calculated from thermal runaway investigation using vent sizing package 2[4][5] |

| 60 °C | [6] |

| approx. 70°C | [7] |

It is crucial to note that the ambient temperature during storage and transportation should be kept significantly lower than the SADT to ensure safety[5].

The half-life of a peroxide initiator is the time required for half of the peroxide to decompose at a given temperature. This is a critical parameter for determining the appropriate temperature for polymerization processes.

| Half-Life | Temperature (0.1 m in benzene) |

| 10 hours | 100 °C[8] |

| 1 hour | 122 °C[8] |

| 1 minute | 175 °C[8] |

Another source provides the following half-life data, which may be for a different formulation or determined under different conditions:

| Half-Life | Temperature |

| 10 hours | 43 °C |

| 1 hour | 61 °C |

| 0.1 hours | 81 °C |

Thermal decomposition of this compound can generate a variety of hazardous products. During a fire, irritating and highly toxic gases may be generated[3]. The main decomposition products include:

Contact with certain materials can accelerate the decomposition of this compound. It is crucial to avoid contact with:

Recommended Storage Conditions

Proper storage is paramount to maintain the stability and safety of this compound.

| Storage Parameter | Recommendation |

| Temperature | Keep refrigerated. Store below 4°C (39°F)[3]. Another source recommends a maximum storage temperature of 20°C[8]. To be safe, a refrigerated environment is highly recommended. |

| Container | Store in a tightly closed, original container[3][9][10]. Typically supplied in 20 or 25 kg polyethylene (B3416737) (HDPE) drums[11][12]. |

| Environment | Store in a dry, cool, and well-ventilated place[3][10][12]. Protect from sunlight[9][10]. |

| Segregation | Do not store near combustible materials[3][9]. Store separately from incompatible materials[10]. |

Experimental Protocols

Detailed, step-by-step experimental protocols for determining the stability data (SADT, half-life) of this compound are not extensively available in the public domain. However, the scientific literature indicates that these parameters are typically determined using the following methodologies:

-

Differential Scanning Calorimetry (DSC): This technique is used to study the thermal behavior of the material, including the onset of decomposition and the heat released during decomposition. Both isothermal and non-isothermal DSC experiments can be conducted to determine kinetic parameters[4][13].

-

Thermal Activity Monitor III (TAM III): This is another calorimetric technique used to investigate thermal stability[4].

-

Vent Sizing Package 2 (VSP2): This apparatus is used to investigate thermal runaway reactions under pseudo-adiabatic conditions, which is crucial for determining the SADT[4].

-

Gas Chromatography/Mass Spectrometry (GC/MS): This analytical method is employed to identify the decomposition products[13].

A generalized workflow for assessing thermal stability would involve:

-

Sample Preparation: Carefully preparing a known quantity of the peroxide in a suitable sample container.

-

Calorimetric Analysis: Subjecting the sample to a controlled temperature program in a calorimeter (like DSC or VSP2) to measure the heat flow and pressure changes as a function of temperature and time.

-

Data Analysis: Analyzing the resulting data to determine key safety parameters such as the onset temperature of decomposition, the heat of decomposition, and the SADT.

-

Kinetic Modeling: Using the experimental data to develop a kinetic model that can predict the decomposition behavior under various conditions.

-

Decomposition Product Analysis: Analyzing the gaseous and liquid products of decomposition using techniques like GC/MS to understand the decomposition pathway.

Visualizations

Caption: Proposed decomposition pathway of this compound.

Caption: Workflow for the safe handling and storage of this compound.

Conclusion

This compound is a valuable industrial chemical, but its inherent thermal instability necessitates strict adherence to safety protocols for handling and storage. Maintaining low temperatures, using appropriate containers, and avoiding contact with incompatible materials are key to preventing hazardous decomposition. Researchers and professionals must be aware of its SADT and half-life characteristics to ensure its safe and effective use in their applications. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information.

References

- 1. O,O-tert-Butyl O-(2-ethylhexyl) peroxycarbonate | C13H26O4 | CID 61931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Luperox TBEC, this compound 95 34443-12-4 [sigmaaldrich.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN113292470A - Continuous flow synthesis process of peroxy-2-ethylhexyl tert-butyl carbonate without amplification effect - Google Patents [patents.google.com]

- 7. yunno.net [yunno.net]

- 8. united-initiators.com [united-initiators.com]

- 9. fishersci.com [fishersci.com]

- 10. polymerization-chem.com.ar [polymerization-chem.com.ar]

- 11. echemi.com [echemi.com]

- 12. innospk.com [innospk.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to tert-Butylperoxy 2-ethylhexyl carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butylperoxy 2-ethylhexyl carbonate, a versatile organic peroxide. It includes a detailed summary of its synonyms and trade names, extensive quantitative data on its physicochemical and safety properties, detailed experimental protocols for its synthesis and a key application, and visualizations of its decomposition pathway and synthesis workflow.

Synonyms and Trade Names

This compound is known by a variety of names in scientific literature and commercial applications. A comprehensive list is provided in Table 1.

Table 1: Synonyms and Trade Names for this compound

| Type | Name |

| IUPAC Name | 2-ethylhexyl (2-methylpropan-2-yl)oxy carbonate[1] |

| CAS Registry Number | 34443-12-4[1][2][3] |

| EC Number | 252-029-5[1][3][4] |

| Common Synonyms | OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate[1][3] |

| t-Butyl peroxy 2-ethylhexyl monocarbonate[3] | |

| Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(2-ethylhexyl) ester[1] | |

| TBEC[3] | |

| Trade Names | Trigonox® 117[1][3][5] |

| Luperox® TBEC[1][3] | |

| PEROXAN BEC[1] | |

| ESPEROX C-496[1] |

Quantitative Data

The physical, chemical, and safety properties of this compound are summarized in the following tables for easy reference and comparison.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C13H26O4 | [1][3] |

| Molecular Weight | 246.34 g/mol | [1][3] |

| Appearance | Colorless, mobile liquid | [2][3] |

| Density | 0.927 - 0.948 g/cm³ at 20-25 °C | [3][4][6] |

| Melting Point | -50 °C | [3][7] |

| Boiling Point | ~271.8 °C at 760 mmHg | [3][7] |

| Flash Point | 101 °C (214 °F) | [5][7] |

| Refractive Index (n20/D) | 1.428 | [4][6] |

| Viscosity | 5.8 mPa.s at 20°C | [3] |

| Theoretical Active Oxygen | 6.49% | [8] |

Table 3: Safety and Reactivity Data

| Parameter | Value | Reference |

| Self-Accelerating Decomposition Temperature (SADT) | 60 °C | [8] |

| Hazardous Temperature (Tem) | 55 °C | [8] |

| Storage Temperature (Ts max) | 20 °C | [8] |

| UN Number | 3105 | [9] |

| Hazard Class | 5.2 (Organic Peroxide Type D, Liquid) | [9] |

| Hazard Statements | H242 (Heating may cause a fire), H312 (Harmful in contact with skin), H315 (Causes skin irritation) | [4][10] |

| Incompatible Materials | Reducing agents, acids, bases, rust, heavy metals | [5] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, acetone, methane | [5] |

Table 4: Half-Life Data (in Chlorobenzene)

| Temperature | Half-Life (t½) | Reference |

| 98 °C (208 °F) | 10 hours | [11] |

| 117 °C (243 °F) | 1 hour | [11] |

| 137 °C (279 °F) | 0.1 hour | [11] |

| Activation Energy (Ea) | 151.72 - 156.16 kJ/mol | [11] |

Experimental Protocols